molecular formula C7H13BrO B6283159 rac-(1R,2R)-2-bromocycloheptan-1-ol, trans CAS No. 68522-08-7

rac-(1R,2R)-2-bromocycloheptan-1-ol, trans

Cat. No. B6283159
CAS RN: 68522-08-7
M. Wt: 193.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans (RBCH) is a chiral molecule with a unique structure that has been studied for its potential applications in various fields. RBCH has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In addition, RBCH has been used in the synthesis of various drugs, and has been studied for its potential applications in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of rac-(1R,2R)-2-bromocycloheptan-1-ol, trans is not yet fully understood. However, it is believed to act by binding to cellular receptors, which may then activate a cascade of biochemical reactions leading to the desired effects.
Biochemical and Physiological Effects
rac-(1R,2R)-2-bromocycloheptan-1-ol, trans has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, rac-(1R,2R)-2-bromocycloheptan-1-ol, trans has been found to have anti-bacterial, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans is a relatively simple molecule to synthesize, and is cost-effective. In addition, it is stable and can be stored for long periods of time. However, it is also a relatively large molecule, and can be difficult to work with in lab experiments.

Future Directions

There are many potential future directions for research on rac-(1R,2R)-2-bromocycloheptan-1-ol, trans. These include further studies on its mechanism of action, its potential applications in the pharmaceutical industry, and its potential applications in the food industry. In addition, further studies could be conducted on its potential toxicity, and its potential for use in drug delivery systems.

Synthesis Methods

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans can be synthesized through a number of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction is the most commonly used method, as it is simple and cost-effective. In this method, a bromoalkyl group is added to a cycloheptanone molecule to form rac-(1R,2R)-2-bromocycloheptan-1-ol, trans.

Scientific Research Applications

Rac-(1R,2R)-2-bromocycloheptan-1-ol, trans has been studied for its potential applications in various fields. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, rac-(1R,2R)-2-bromocycloheptan-1-ol, trans has been used in the synthesis of various drugs, and has been studied for its potential applications in the pharmaceutical industry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-bromocycloheptan-1-ol, trans involves the conversion of a cycloheptene derivative to the desired alcohol through a series of reactions.", "Starting Materials": [ "Cycloheptene", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cycloheptene with bromine in acetic acid to form 2-bromocycloheptene", "Step 2: Epoxidation of 2-bromocycloheptene with hydrogen peroxide and sodium hydroxide to form trans-2-bromo-1,2-epoxycycloheptane", "Step 3: Reduction of trans-2-bromo-1,2-epoxycycloheptane with sodium borohydride in water to form trans-2-bromocycloheptanol", "Step 4: Racemization of trans-2-bromocycloheptanol with sodium hydroxide and sodium chloride to form rac-(1R,2R)-2-bromocycloheptan-1-ol, trans" ] }

CAS RN

68522-08-7

Product Name

rac-(1R,2R)-2-bromocycloheptan-1-ol, trans

Molecular Formula

C7H13BrO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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